molecular formula C20H17N5O2S B2573272 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide CAS No. 1903152-05-5

4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide

Cat. No.: B2573272
CAS No.: 1903152-05-5
M. Wt: 391.45
InChI Key: ONDIAFLBVQPESC-UHFFFAOYSA-N
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Description

The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound combines several functional groups, including a thiophene ring, a triazolopyridazine moiety, and an amide bond, making it a versatile candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available precursors. A common route might include:

  • Formation of the Triazolopyridazine Core: : This step involves the cyclization of a pyridazine derivative with a thiophene-containing hydrazine under reflux conditions.

  • Introduction of the Phenyl Group: : Through Friedel-Crafts acylation, the phenyl group is introduced onto the triazolopyridazine core.

  • Amidation Reaction: : The final step involves the reaction of the intermediate with an appropriate amine under dehydration conditions to form the amide bond.

Industrial Production Methods

On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and catalyst choice. High-throughput techniques and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide can undergo various types of chemical reactions:

  • Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at positions activated by the triazolopyridazine ring.

Common Reagents and Conditions

Reagents such as Grignard reagents, organolithiums, and transition-metal catalysts can be employed to facilitate these reactions under controlled conditions. Solvents like dichloromethane, ethanol, or dimethylformamide are often used.

Major Products

The primary products from these reactions are modified analogs of the original compound, which may have variations in functional groups and enhanced properties for specific applications.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it suitable for click chemistry and other coupling reactions.

Biology

Biologically, this compound could act as a potential inhibitor for certain enzymes or as a ligand for receptor studies. Its interaction with biological macromolecules can be explored for therapeutic uses.

Medicine

In medicine, its potential as a drug candidate can be evaluated. Given its structure, it might exhibit bioactivity against specific targets, such as cancer cells or pathogens.

Industry

Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide involves its interaction with molecular targets, potentially inhibiting enzymatic activity or binding to specific receptors. The triazolopyridazine core may play a critical role in this interaction, affecting the compound's affinity and specificity.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar compounds, such as other triazolopyridazines or thiophene derivatives, 4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide stands out due to its unique combination of functional groups, offering distinct reactivity and application potential.

List of Similar Compounds

  • 4-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one

  • 6-(thiophen-3-yl)-1,2,4-triazolo[4,3-b]pyridazine

  • 4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide

These similar compounds share structural features but differ in specific functional groups, influencing their chemical and biological properties.

Properties

IUPAC Name

4-oxo-4-phenyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-17(14-4-2-1-3-5-14)7-9-20(27)21-12-19-23-22-18-8-6-16(24-25(18)19)15-10-11-28-13-15/h1-6,8,10-11,13H,7,9,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDIAFLBVQPESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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